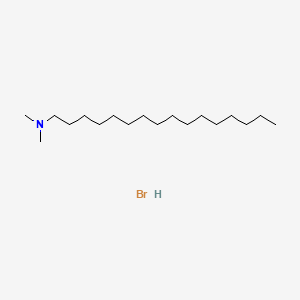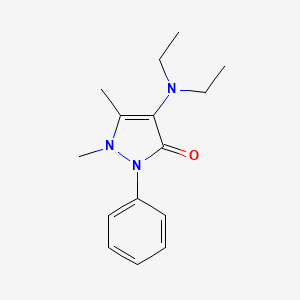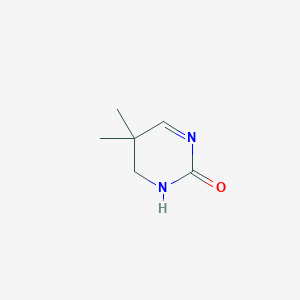![molecular formula C26H23NO2 B14629944 [1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- CAS No. 55087-76-8](/img/structure/B14629944.png)
[1,1'-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two phenyl rings connected by a single bond, with an amine group attached to one of the phenyl rings and two methoxyphenyl groups attached to the nitrogen atom of the amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between bromobenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using aniline and a suitable leaving group, such as a halide.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached to the nitrogen atom of the amine group through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amine groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typically employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, such as its ability to act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in manufacturing processes.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-4-amine: Lacks the methoxyphenyl groups, resulting in different chemical properties and applications.
N,N-Dimethyl-4-aminobiphenyl: Contains methyl groups instead of methoxyphenyl groups, leading to variations in reactivity and biological activity.
4-Methoxy-N-phenylbenzamide: Similar structure but with an amide group instead of an amine group, affecting its chemical behavior and uses.
Uniqueness
The presence of the methoxyphenyl groups in [1,1’-Biphenyl]-4-amine, N,N-bis(4-methoxyphenyl)- imparts unique chemical properties, such as increased electron-donating ability and enhanced stability. These features make the compound particularly valuable in specific applications, such as in the synthesis of advanced materials and in medicinal chemistry research.
特性
CAS番号 |
55087-76-8 |
|---|---|
分子式 |
C26H23NO2 |
分子量 |
381.5 g/mol |
IUPAC名 |
N,N-bis(4-methoxyphenyl)-4-phenylaniline |
InChI |
InChI=1S/C26H23NO2/c1-28-25-16-12-23(13-17-25)27(24-14-18-26(29-2)19-15-24)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-19H,1-2H3 |
InChIキー |
PLNCGRLKUTXAOL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


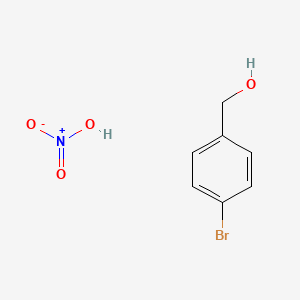
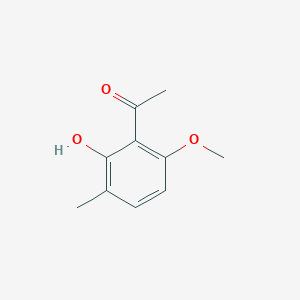
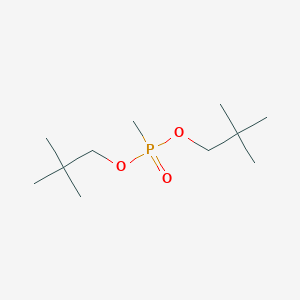
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
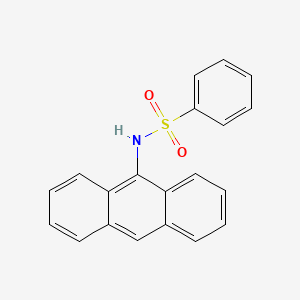
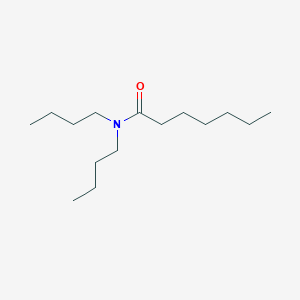
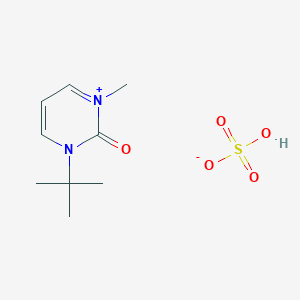

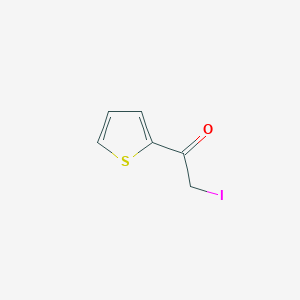
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
